molecular formula C8H5N3O3 B11903556 6-nitro-3H-quinoxalin-2-one

6-nitro-3H-quinoxalin-2-one

Cat. No.: B11903556
M. Wt: 191.14 g/mol
InChI Key: FJIZTXWVMLLGBA-UHFFFAOYSA-N
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Description

6-Nitro-3H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by nitration. One common method is the reaction of o-phenylenediamine with glyoxal or its derivatives to form quinoxalin-2-one, which is then nitrated using nitric acid or a nitrating mixture to introduce the nitro group at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form 6-amino-3H-quinoxalin-2-one.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have identified 6-nitro-3H-quinoxalin-2-one derivatives as promising candidates for anticancer therapy. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported that certain quinoxalinone derivatives exhibited moderate inhibition of COX-2 with efficiencies ranging from 50% to 97% compared to the positive control diclofenac . The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced the inhibitory efficiency, suggesting that further optimization could enhance their anticancer potential.

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. Compounds derived from this scaffold have demonstrated activity against various bacterial strains. The SAR studies indicated that modifications at specific positions on the quinoxaline core could lead to improved antibacterial efficacy. This finding is particularly relevant in the context of rising antibiotic resistance, making such derivatives valuable in developing new antibacterial agents .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, it was found to inhibit LDHA, an enzyme crucial for tumor metabolism. The inhibition of LDHA can disrupt the metabolic pathways of cancer cells, leading to reduced proliferation and increased apoptosis .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that certain quinoxaline derivatives can modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. The precise mechanisms remain under investigation, but the modulation of signaling pathways related to neuronal survival appears promising .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of this compound is crucial for optimizing its biological activities. Research has shown that variations in substituents significantly affect both the potency and selectivity of these compounds against target enzymes. For instance, modifications introducing electron-withdrawing groups were found to enhance COX-2 inhibition, while electron-donating groups generally reduced activity .

Case Study 1: Anticancer Screening

A comprehensive screening of a library of quinoxaline derivatives led to the identification of several compounds with IC50 values in the low micromolar range against colorectal cancer cell lines. Notably, compounds with methoxy and chloro substituents showed enhanced activity compared to unsubstituted analogs .

Case Study 2: Antibacterial Evaluation

In vitro tests demonstrated that specific derivatives exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This highlights the potential for these compounds in addressing urgent public health challenges posed by antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-nitro-3H-quinoxalin-2-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

  • 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one
  • 5-Methyl-6H-indolo[2,3-b]quinoxalin-3-one
  • 9-Nitro-6H-indolo[2,3-b]quinoxaline

Comparison: 6-Nitro-3H-quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitro group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one has a different substitution pattern, leading to variations in its chemical behavior and applications .

Biological Activity

6-Nitro-3H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its potential anticancer, antibacterial, and enzymatic inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group at the 6-position of the quinoxaline ring. This structural modification is significant as it influences the compound's biological activity.

Anticancer Activity

Research indicates that derivatives of quinoxalinones, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. A study reported the synthesis of several quinazolinone derivatives that demonstrated significant anticancer activity against breast cancer, hepatocellular carcinoma, and other malignancies. The most active compounds showed IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference
6-Nitro-3H-Qx-2-OHCT-11696.19
Quinazolinone AMCF-782.95
Quinazolinone BHT-2999.02

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial effects. A study evaluated various quinoxalinone derivatives for their antibacterial activity and found that certain compounds exhibited significant inhibition against pathogenic bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Table 2: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacteria TargetedInhibition Zone (mm)Reference
6-Nitro-3H-Qx-2-OE. coli15
Quinazolinone CS. aureus18

Enzymatic Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA). These enzymes play crucial roles in tumor metabolism and inflammation, making them important targets for cancer therapy. The compound demonstrated significant inhibitory activity against COX-2, which is implicated in colorectal cancer development .

Table 3: Enzymatic Inhibition by Quinoxaline Derivatives

CompoundEnzyme TargetedIC50 (µM)Reference
6-Nitro-3H-Qx-2-OCOX-2121.55
Quinazolinone DLDHA110.00

Study on Colorectal Cancer

A significant study investigated the effects of various quinoxalinone derivatives on colorectal cancer cell lines (HCT-116 and LoVo). The study concluded that compounds with structural modifications similar to those found in this compound exhibited potent cytotoxicity and inhibited COX-2 expression, thereby reducing tumor growth and promoting apoptosis in cancer cells .

Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of quinoxaline derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the quinoxaline structure enhanced its antibacterial properties, making it a promising candidate for developing new antibiotics .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

6-nitro-3H-quinoxalin-2-one

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2

InChI Key

FJIZTXWVMLLGBA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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